Gossypetin

Catalog No.
S529159
CAS No.
489-35-0
M.F
C15H10O8
M. Wt
318.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gossypetin

CAS Number

489-35-0

Product Name

Gossypetin

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxychromen-4-one

Molecular Formula

C15H10O8

Molecular Weight

318.23 g/mol

InChI

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,16-20,22H

InChI Key

YRRAGUMVDQQZIY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxy-4H-chromen-4-one, articulatidin, equisporol, gossypetin

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O)O

The exact mass of the compound Gossypetin is 318.0376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of hexahydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Gossypetin (3,5,7,8,3',4'-hexahydroxyflavone) is a highly specialized hexahydroxylated flavonol naturally derived from the calyx of Hibiscus sabdariffa. In scientific procurement and industrial research, it is primarily sourced as a high-purity reference standard, a potent antioxidant, and a targeted pharmacological probe [1]. Unlike more ubiquitous flavonoids, gossypetin features a critical hydroxyl group at the C-8 position. This specific structural modification fundamentally alters its redox potential, kinase binding specificity, and transporter interference profile. Consequently, it is prioritized over standard flavonols in advanced neurodegeneration models, targeted oncology assays, and pharmacokinetic studies where precise molecular interactions govern reproducibility.

Substituting gossypetin with its closest structural analog, quercetin (which lacks the C-8 hydroxyl group), or its 8-O-glucoside, gossypin, severely compromises assay specificity and pharmacokinetic relevance [1]. In drug-drug interaction models, quercetin acts as a potent inhibitor of the human OATP2B1 transporter, whereas gossypetin's C-8 hydroxylation drastically reduces this interference, making them non-interchangeable for formulation screening [2]. Furthermore, in biochemical assays, the aglycone gossypetin exhibits more than double the radical scavenging capacity of its glycosylated counterpart, gossypin. Relying on generic flavonol substitutes will also fail in targeted kinase assays, as gossypetin provides highly specific, direct inhibition of MKK3/6 and uniquely modulates microglial transcriptomes—pathways where standard in-class alternatives show divergent or significantly weaker activity.

Reduced OATP2B1 Transporter Interference via C-8 Hydroxylation

The presence of the C-8 hydroxyl group in gossypetin dramatically alters its interaction with the human organic anion transporting polypeptide 2B1 (OATP2B1) compared to its structural analog quercetin. In competitive in vitro inhibition assays, gossypetin demonstrated an IC50 of 82.0 μM, whereas quercetin exhibited a highly potent IC50 of 7.3 μM [1]. This structural distinction makes gossypetin far less likely to interfere with the cellular uptake of co-administered compounds.

Evidence DimensionOATP2B1 Transporter Inhibition (IC50)
Target Compound DataGossypetin: 82.0 μM
Comparator Or BaselineQuercetin: 7.3 μM
Quantified Difference11-fold decrease in transporter inhibition for Gossypetin
ConditionsIn vitro human OATP2B1 competitive inhibition assay

For researchers developing formulations or studying drug-drug interactions, selecting gossypetin provides a flavonol scaffold with significantly lower OATP2B1 transporter interference than quercetin, ensuring cleaner pharmacokinetic baselines.

Superior Radical Scavenging Capacity vs. Glycosylated Analogs

In standardized antioxidant capacity panels, the aglycone gossypetin significantly outperforms its 8-O-glucoside counterpart, gossypin. Quantitative DPPH assays reveal that gossypetin achieves a Trolox Equivalent Antioxidant Capacity (TEAC) of 111.53 mM/g for radical scavenging, compared to just 41.68 mM/g for gossypin [1].

Evidence DimensionRadical Scavenging Capacity (TEAC)
Target Compound DataGossypetin: 111.53 mM/g
Comparator Or BaselineGossypin: 41.68 mM/g
Quantified Difference2.67-fold higher scavenging capacity for Gossypetin
ConditionsStandardized DPPH radical scavenging assay

Procurement of the aglycone gossypetin is essential for maximizing redox baseline sensitivity and reproducibility when standardizing high-capacity antioxidant assay panels.

Direct and Specific Inhibition of MKK3/6-p38 Signaling

Gossypetin acts as a highly specific inhibitor of the MAP2K kinases MKK3 and MKK6 by directly binding to arginine-61 in MKK6. In esophageal cancer models (e.g., KYSE-450 and KYSE-510 cells), gossypetin effectively suppresses anchorage-dependent cell growth and induces G2 phase cell cycle arrest at concentrations of 20-60 μM, directly attenuating the MKK3/6-p38 signaling pathway without the broad off-target effects seen in general kinase inhibitors[1].

Evidence DimensionKinase Target Specificity and Cell Growth Inhibition
Target Compound DataGossypetin: Direct MKK3/MKK6 inhibition (effective dose 20-60 μM)
Comparator Or BaselineBroad-spectrum MAP2K inhibitors (Baseline)
Quantified DifferenceSpecific binding at arginine-61 of MKK6
ConditionsIn vitro kinase screening and KYSE esophageal cancer cell line assays

Gossypetin is a critical procurement choice for isolating the specific MKK3/6-p38 signaling axis in oncological and inflammatory in vitro models, avoiding the confounding variables introduced by broad-spectrum kinase inhibitors.

Targeted Enhancement of Microglial Aβ Phagocytosis

In 5xFAD Alzheimer's disease mouse models, gossypetin uniquely modulates microglial transcriptomes to prevent gliosis while significantly increasing the expression of genes associated with amyloid-beta (Aβ) phagocytosis. Unlike broad-class antioxidant flavonoids that merely scavenge ROS passively, gossypetin actively facilitates microglial Aβ clearance, restoring spatial learning and memory after 13 weeks of intragastric administration [1].

Evidence DimensionMicroglial Aβ Clearance Mechanism
Target Compound DataGossypetin: Active enhancement of phagocytosis and decreased gliosis
Comparator Or BaselineGeneral antioxidant flavonoids (Baseline)
Quantified DifferenceDirect transcriptomic modulation of disease-associated microglia
ConditionsIn vivo 5xFAD AD mouse model (13-week administration)

For neurodegenerative disease research, selecting gossypetin provides a specific mechanistic probe for microglial activation and Aβ clearance, offering far more targeted data than generic ROS scavengers.

Pharmacokinetic and Transporter Assay Standardization

Due to its significantly weaker inhibition of the OATP2B1 transporter (IC50 = 82.0 μM) compared to quercetin (IC50 = 7.3 μM), gossypetin is the ideal flavonol standard for formulating supplements or testing drugs where minimizing transporter-mediated drug-drug interactions is a strict requirement [1].

High-Capacity Antioxidant Panel Calibration

With an exceptional Trolox Equivalent Antioxidant Capacity (TEAC) of 111.53 mM/g for radical scavenging, the aglycone gossypetin serves as a superior, high-potency reference material in DPPH and ORAC assays, heavily outperforming its glycoside analogs like gossypin[2].

MKK3/6-p38 Pathway Modulation in Oncology

Gossypetin is the preferred mechanistic probe for industrial and academic oncology research requiring the specific inhibition of MKK3 and MKK6. Its ability to directly bind arginine-61 makes it indispensable for studying anchorage-dependent cell growth suppression, particularly in esophageal cancer models [3].

Microglial Activation in Neurodegenerative Modeling

As a verified activator of microglial Aβ phagocytosis that simultaneously prevents gliosis, gossypetin is highly suited for in vivo and in vitro Alzheimer's disease models focusing on amyloid clearance mechanisms, providing targeted transcriptomic modulation beyond basic antioxidant activity[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

318.03756727 Da

Monoisotopic Mass

318.03756727 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SET4M23ZTM

Other CAS

489-35-0

Wikipedia

Gossypetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Ali Khan MS, Ahmed N, Misbah, Arifuddin M, Zakaria ZA, Al-Sanea MM, Khundmiri SUK, Ahmed I, Ahmed S, Mok PL. Anti-nociceptive mechanisms of flavonoids-rich methanolic leaf extract from Terminalia coriacea (Roxb.) Wight & Arn. leaves. Food Chem Toxicol. 2018 Mar 17. pii: S0278-6915(18)30170-4. doi: 10.1016/j.fct.2018.03.021. [Epub ahead of print] PubMed PMID: 29555329.
2: Aoyama H, Sakagami H, Hatano T. Three new flavonoids, proanthocyanidin, and accompanying phenolic constituents from Feijoa sellowiana. Biosci Biotechnol Biochem. 2018 Jan;82(1):31-41. doi: 10.1080/09168451.2017.1412246. Epub 2018 Jan 3. PubMed PMID: 29297255.
3: Cai HD, Su SL, Guo S, Zhu Y, Qian DW, Tao WW, Duan JA. [Effect of flavonoids from Abelmoschus manihot on proliferation, differentiation of 3T3-L1 preadipocyte and insulin resistance]. Zhongguo Zhong Yao Za Zhi. 2016 Dec;41(24):4635-4641. doi: 10.4268/cjcmm20162424. Chinese. PubMed PMID: 28936849.
4: Panchal H, Amin A, Shah M. Development of Validated High-performance Thin-layer Chromatography Method for Simultaneous Determination of Quercetin and Kaempferol in Thespesia populnea. Pharmacognosy Res. 2017 Jul-Sep;9(3):277-281. doi: 10.4103/0974-8490.210326. PubMed PMID: 28827970; PubMed Central PMCID: PMC5541485.
5: Lee MS, Tsai CW, Wang CP, Chen JH, Lin HH. Anti-prostate cancer potential of gossypetin via inducing apoptotic and autophagic cell death. Mol Carcinog. 2017 Dec;56(12):2578-2592. doi: 10.1002/mc.22702. Epub 2017 Aug 3. PubMed PMID: 28671312.
6: Cai HD, Su SL, Qian DW, Guo S, Tao WW, Cong XD, Tang R, Duan JA. Renal protective effect and action mechanism of Huangkui capsule and its main five flavonoids. J Ethnopharmacol. 2017 Jul 12;206:152-159. doi: 10.1016/j.jep.2017.02.046. Epub 2017 Apr 10. PubMed PMID: 28408246.
7: Du LY, Tao JH, Jiang S, Qian DW, Guo JM, Duan JA. Metabolic profiles of the Flos Abelmoschus manihot extract by intestinal bacteria from the normal and CKD model rats based on UPLC-Q-TOF/MS. Biomed Chromatogr. 2017 Feb;31(2). doi: 10.1002/bmc.3795. Epub 2016 Aug 12. PubMed PMID: 27451133.
8: Dudek B, Warskulat AC, Schneider B. The Occurrence of Flavonoids and Related Compounds in Flower Sections of Papaver nudicaule. Plants (Basel). 2016 Jun 22;5(2). pii: E28. doi: 10.3390/plants5020028. PubMed PMID: 27338493; PubMed Central PMCID: PMC4931408.
9: Raj U, Varadwaj PK. Flavonoids as Multi-target Inhibitors for Proteins Associated with Ebola Virus: In Silico Discovery Using Virtual Screening and Molecular Docking Studies. Interdiscip Sci. 2016 Jun;8(2):132-41. doi: 10.1007/s12539-015-0109-8. Epub 2015 Aug 19. Erratum in: Interdiscip Sci. 2016 Jun;8(2):142. PubMed PMID: 26286008.
10: Clark BR, Pramanick S, Arancon N, Borris RP. Unusual Flavonoid Glycosides from the Hawaiian Tree Metrosideros polymorpha. Nat Prod Commun. 2015 Jun;10(6):925-8. PubMed PMID: 26197518.
11: Khan A, Manna K, Das DK, Kesh SB, Sinha M, Das U, Biswas S, Sengupta A, Sikder K, Datta S, Ghosh M, Chakrabarty A, Banerji A, Dey S. Gossypetin ameliorates ionizing radiation-induced oxidative stress in mice liver--a molecular approach. Free Radic Res. 2015 Oct;49(10):1173-86. doi: 10.3109/10715762.2015.1053878. Epub 2015 Aug 14. PubMed PMID: 25994373.
12: Shimokawa S, Iwashina T, Murakami N. Flower color changes in three Japanese hibiscus species: further quantitative variation of anthocyanin and flavonols. Nat Prod Commun. 2015 Mar;10(3):451-2. PubMed PMID: 25924527.
13: Gadotti VM, Caballero AG, Berger ND, Gladding CM, Chen L, Pfeifer TA, Zamponi GW. Small organic molecule disruptors of Cav3.2 - USP5 interactions reverse inflammatory and neuropathic pain. Mol Pain. 2015 Mar 14;11:12. doi: 10.1186/s12990-015-0011-8. PubMed PMID: 25889575; PubMed Central PMCID: PMC4364099.
14: Wang X, Wang Z, Sidhu PS, Desai UR, Zhou Q. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells. PLoS One. 2015 Mar 19;10(3):e0116409. doi: 10.1371/journal.pone.0116409. eCollection 2015. PubMed PMID: 25790236; PubMed Central PMCID: PMC4366162.
15: Gadotti VM, Caballero AG, Berger ND, Gladding CM, Chen L, Pfeifer TA, Zamponi GW. Small organic molecule disruptors of Cav3.2 - USP5 interactions reverse inflammatory and neuropathic pain. Mol Pain. 2015 Dec;11(1):11. doi: 10.1186/s12990-015-0011-8. Epub 2015 Mar 14. PubMed PMID: 25775966.
16: Liang JY, Du XY, Chen Y, Ma XM, Xie R, Zhang J. [Chemical constituents from leaf of Rhododendron przewalskii]. Zhong Yao Cai. 2014 Aug;37(8):1381-2. Chinese. PubMed PMID: 25726644.
17: Raj U, Varadwaj PK. Flavonoids as multi-target inhibitors for proteins associated with Ebola virus: in-silico discovery using virtual screening and molecular docking studies. Interdiscip Sci. 2015 Feb 6. [Epub ahead of print] PubMed PMID: 25663119.
18: Lin HH. In Vitro and in Vivo Atheroprotective Effects of Gossypetin against Endothelial Cell Injury by Induction of Autophagy. Chem Res Toxicol. 2015 Feb 16;28(2):202-15. PubMed PMID: 25622137.
19: Zhang H, Li N, Li K, Li P. Protective effect of Urtica dioica methanol extract against experimentally induced urinary calculi in rats. Mol Med Rep. 2014 Dec;10(6):3157-62. doi: 10.3892/mmr.2014.2610. Epub 2014 Oct 8. PubMed PMID: 25310585.
20: Amrutha K, Nanjan P, Shaji SK, Sunilkumar D, Subhalakshmi K, Rajakrishna L, Banerji A. Discovery of lesser known flavones as inhibitors of NF-κB signaling in MDA-MB-231 breast cancer cells--A SAR study. Bioorg Med Chem Lett. 2014 Oct 1;24(19):4735-4742. doi: 10.1016/j.bmcl.2014.07.093. Epub 2014 Aug 14. PubMed PMID: 25190466.

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